B1579332 3,5-Dichloro-D-tyrosine

3,5-Dichloro-D-tyrosine

Cat. No.: B1579332
M. Wt: 250.08
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-D-tyrosine is a synthetic, halogenated derivative of the aromatic amino acid tyrosine. It is structurally characterized by chlorine atoms at the 3 and 5 positions of the phenolic ring. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Research into halogenated tyrosine derivatives has revealed several promising areas of investigation. In studies of age-related diseases and inflammatory conditions, halogenated tyrosine adducts like 3-chlorotyrosine and 3,5-dichlorotyrosine are formed under conditions of oxidative stress and can serve as biomarkers for such pathological processes . Specifically, 3,5-dichlorotyrosine is investigated as a persistent biomarker for forensic verification of exposure to chlorine gas, as its formation in plasma proteins can differentiate exogenous exposure from endogenous inflammatory processes . Furthermore, structurally related compounds have demonstrated significant biological activity in preclinical models. The dibrominated analogue, 3,5-dibromo-D-tyrosine, has shown efficacious neuroprotective effects in rat models of ischemic stroke, reducing infarct volume and improving neurological function even when administered after the onset of ischemia . It also exhibited anti-seizure properties in a pentylenetetrazole-induced seizure model, likely through polyvalent antiglutamatergic mechanisms . Recent research on dihalogenated L-tyrosine derivatives has also highlighted their potential as antiviral agents. Certain compounds have shown inhibitory activity against the Chikungunya virus (CHIKV) in vitro, with their mechanism of action depending on the specific structural modifications, affecting stages such as viral entry and assembly . The structural features of this compound, particularly the halogen atoms on the aromatic ring, are crucial for its interaction in biological systems and are a key focus of structure-activity relationship (SAR) studies . Researchers are exploring this compound and its analogues to further elucidate their mechanisms of action and potential applications in biomaterial science and therapeutic development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

250.08

Origin of Product

United States

Biosynthesis and Enzymatic Formation of 3,5 Dichloro D Tyrosine

The incorporation of D-amino acids into peptides is a known biological process that increases molecular diversity and can enhance peptide stability. nih.govannualreviews.org This modification typically involves the post-translational isomerization of an L-amino acid to its D-configuration within a peptide chain, catalyzed by enzymes known as peptide isomerases. nih.govpnas.org While the biosynthesis of various D-amino acid-containing peptides has been identified in species ranging from bacteria to frogs and spiders, specific pathways for 3,5-Dichloro-D-tyrosine are not extensively documented in natural biosynthesis. nih.govpnas.orgresearchgate.net

However, enzymatic processes are known to produce chlorinated tyrosine derivatives. A notable example is the chlorination of a tyrosine residue within the enzyme D-amino acid oxidase by its substrate, N-chloro-D-leucine. nih.gov This reaction results in the formation of 3,5-dichlorotyrosine at the enzyme's active site. nih.gov The process is highly specific; only the N-chloro derivatives of certain D-amino acids, such as D-leucine and D-norvaline, are reactive, while their L-isomer counterparts act as inhibitors. nih.gov This demonstrates a clear enzymatic pathway for the formation of 3,5-dichlorotyrosine from a tyrosine residue, driven by a specific D-amino acid derivative.

Furthermore, enzymes like myeloperoxidase (MPO), present in human neutrophils, can generate hypochlorous acid (HOCl), a potent chlorinating agent. atsjournals.orgnih.gov While MPO is primarily associated with the formation of 3-chlorotyrosine, studies on N-acetyltyrosine (a model for protein-bound tyrosine) show that reaction with NaOCl can yield both 3-chlorotyrosine and 3,5-dichlorotyrosine. atsjournals.orgnih.gov The MPO-H2O2-Cl- system itself has been shown to produce 3,5-dichlorotyrosine, indicating that biological systems possess the machinery to catalyze such dichlorination reactions on tyrosine residues. atsjournals.org

Influence of Ph and Chlorine Concentration on Chlorination Product Distribution

The formation of 3,5-dichlorotyrosine from tyrosine is highly dependent on chemical conditions, particularly the pH of the solution and the molar ratio of chlorine to tyrosine. nih.govmdpi.com Research demonstrates that the distribution of mono- and dichlorinated products can be controlled by varying these parameters. nih.govacs.org

The concentration of available chlorine is a critical factor in determining the product profile. mdpi.com As the ratio of chlorine to tyrosine increases, a greater variety of disinfection byproducts (DBPs) are formed, with dichlorinated products becoming more prominent. mdpi.com

Table 1: Distribution of Tyrosine Chlorination DBPs at Varying Chlorine Ratios

This table, adapted from research findings, illustrates how the product distribution changes with the molar ratio of available chlorine (HOCl) to tyrosine (Tyr) at a constant pH and temperature. A checkmark (√) indicates the presence of the product.

ProductTyr:HOCl = 1:0.5Tyr:HOCl = 1:1Tyr:HOCl = 1:2Tyr:HOCl = 1:5
3-chlorotyrosine
3,5-dichlorotyrosine
Other DBPs (e.g., CPANs)
Data derived from studies on chlorination of aromatic amino acids. mdpi.com

Chemical Synthesis and Derivatization Strategies for 3,5 Dichloro D Tyrosine

Laboratory Synthesis of 3,5-Dichloro-D-tyrosine

The laboratory synthesis of this compound presents unique challenges, primarily centered around achieving both regioselectivity (chlorination at the 3 and 5 positions of the phenyl ring) and stereoselectivity (maintaining the D-configuration of the chiral center).

Total Synthetic Approaches to D-Tyrosine Derivatives

The total synthesis of D-tyrosine derivatives often serves as a foundational strategy, from which halogenated analogs can be accessed. These approaches typically involve the asymmetric synthesis of the α-amino acid backbone. Various methods have been developed for the asymmetric synthesis of unnatural α-amino acids, which are crucial for obtaining the desired D-enantiomer. rsc.orgsioc-journal.cnchemrxiv.org

One common strategy is the homologation of Ni(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff bases, which allows for the asymmetric synthesis of a variety of tailor-made α-amino acids. nih.gov Another approach involves the photoredox-mediated C–O bond activation of aliphatic alcohols to generate radical precursors that can then be used in the asymmetric synthesis of unnatural α-amino acids. rsc.orgchemrxiv.org Furthermore, methods for the asymmetric synthesis of α-deuterated α-amino acids have been developed, which could potentially be adapted for the synthesis of halogenated derivatives. rsc.org

These total synthesis strategies provide access to the core D-amino acid structure, which can then be subjected to halogenation reactions. The starting material, D-tyrosine, can also be used in the synthesis of more complex molecules, such as the antibiotic (-)-anisomycin and the antitumor agent (-)-doliculide. researchgate.netacs.orgnih.govacs.org

Regioselective and Stereoselective Chlorination Methodologies

Direct chlorination of D-tyrosine requires careful control to achieve the desired 3,5-dichloro substitution pattern without side reactions or racemization. The phenolic ring of tyrosine is activated towards electrophilic substitution, but directing the chlorination specifically to the 3 and 5 positions while preserving the stereochemistry at the α-carbon is a significant challenge.

Research has shown that various chlorinating agents can be employed. Studies on the chlorination of N-acetyltyrosine have explored the use of hypochlorous acid (HOCl), chloramines, and the myeloperoxidase-hydrogen peroxide-chloride system. bibliotekanauki.pl The reaction of N-acetyl-L-tyrosine with NaOCl can lead to the formation of both N-acetyl-3-chlorotyrosine and N-acetyl-3,5-dichlorotyrosine. bibliotekanauki.pl

The presence of other amino acid residues can influence the regioselectivity of chlorination. For instance, lysine (B10760008) residues in peptide sequences can direct the chlorination of tyrosine residues. nih.govgenscript.comdeepdyve.com This is thought to occur through the initial formation of a chloramine (B81541) on the lysine side chain, which then facilitates intramolecular chlorine transfer to the tyrosine ring. nih.govgenscript.com While this has been observed in the context of L-tyrosine within peptides, the underlying principles could potentially be applied to the synthesis of this compound.

Computational studies have also been employed to understand the kinetics and thermodynamics of tyrosine chlorination, providing insights into the reactivity of different sites on the amino acid. researchgate.netrsc.orgrsc.org These studies indicate that the amino nitrogen is kinetically the most reactive site, followed by the ortho positions of the phenol (B47542) ring. researchgate.netrsc.org

A key challenge in the direct chlorination of D-tyrosine is the potential for over-chlorination to form the dichlorinated product and the difficulty in separating it from unreacted starting material. beilstein-journals.org

Synthesis of Halogenated D-Tyrosine Analogs for Research Applications

Halogenated D-tyrosine analogs are valuable tools in various research fields. Their synthesis is driven by the need for molecules with specific properties for applications such as molecular probes and as precursors for more complex structures.

Design and Preparation of Functional Mimetics and Probes

Halogenated amino acids, including derivatives of this compound, are designed as functional mimetics and probes to study biological processes. The introduction of halogen atoms can significantly alter the electronic properties and steric bulk of the amino acid side chain, influencing molecular interactions. nih.gov

For example, halogenated tyrosine analogs have been incorporated into peptides to enhance their binding affinity to target proteins. nih.gov The synthesis of these analogs often involves standard solid-phase peptide synthesis methods, starting from the corresponding halogenated amino acid building blocks. researchgate.net

Phosphotyrosine mimetics are another important class of probes. Non-hydrolyzable phosphonate-based analogs of phosphotyrosine have been developed to study the role of protein tyrosine phosphatases. rsc.org The synthesis of these mimetics can involve the use of halogenated intermediates.

Furthermore, radiohalogenated tyrosine analogs are of great interest for use in medical imaging techniques like SPECT and PET. mdpi.com The synthesis of these radiolabeled compounds often requires specialized radiochemistry techniques to introduce isotopes such as ¹⁸F or ¹²⁵I. mdpi.com

Application of Halogenated D-Tyrosine Precursors in Complex Molecule Synthesis

This compound and its derivatives can serve as important precursors in the synthesis of more complex molecules. The halogen atoms can act as handles for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of new functional groups. researchgate.net

For instance, a precursor of the cytotoxic macrocyclic depsipeptides, cryptophycins, contains a modified D-tyrosine derivative. beilstein-journals.org The synthesis of this unit has traditionally involved the chlorination of D-tyrosine. beilstein-journals.org The development of efficient and stereoselective methods to produce such halogenated precursors is therefore of significant interest.

The synthesis of various natural products and their analogs has utilized D-tyrosine as a chiral starting material. researchgate.netacs.orgresearchgate.net The ability to introduce halogens into the D-tyrosine scaffold opens up possibilities for creating novel analogs of these complex molecules with potentially altered biological activities.

Below is a table summarizing some of the synthetic applications of D-tyrosine derivatives.

ApplicationStarting MaterialKey Synthetic StepsReference
(-)-Anisomycin SynthesisD-TyrosineStereoselective intramolecular oxazine (B8389632) formation, catalytic hydrogenation researchgate.net
(-)-Doliculide SynthesisD-Tyrosine derivativeEsterification, cycloamidation nih.gov
Cryptophycin Unit B PrecursorD-TyrosineChlorination, protecting group introduction, methylation beilstein-journals.org
Radioiodinated TIC(OH) Derivatives3,5-Diiodo-D-tyrosinePictet-Spengler reaction mdpi.com

Enzymatic and Chemoenzymatic Synthesis of Halogenated Tyrosine Analogs

Enzymatic and chemoenzymatic methods offer attractive alternatives to purely chemical synthesis for producing halogenated tyrosine analogs, often providing high regio- and stereoselectivity under mild reaction conditions.

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that can catalyze the halogenation of various organic substrates, including tyrosine. acs.orgnih.govacs.orgresearchgate.net These enzymes use hydrogen peroxide and a halide salt to generate a hypohalous acid, which then acts as the halogenating agent. acs.org Studies have shown that VHPOs can be used to halogenate tyrosine residues in proteins like silk fibroin. acs.org The enzymatic halogenation of tyrosine can be influenced by the presence of other amino acids, as seen in the chlorination directed by lysine residues. nih.govgenscript.comdeepdyve.com

Tyrosine-phenol lyases have been used for the stereoselective enzymatic synthesis of fluorinated tyrosine analogs from fluoro-phenols. frontiersin.org This approach is advantageous as it starts from non-chiral and less expensive precursors. frontiersin.org

Enzymatic methods have also been developed for the synthesis of isotopically labeled halogenated amino acids. For example, labeled halogenated derivatives of L-tyrosine have been obtained through enzymatically supported exchange reactions in isotopic water. nih.govresearchgate.net While these examples focus on L-amino acids, the principles could potentially be extended to the synthesis of D-isomers.

The following table provides an overview of some enzymatic approaches to halogenated tyrosine synthesis.

EnzymeSubstrate(s)Product(s)Reference
Vanadium HaloperoxidaseTyrosine, Halide, H₂O₂Halogenated Tyrosine acs.orgnih.govacs.orgresearchgate.net
Tyrosine-Phenol LyaseFluoro-phenols, Pyruvate, AmmoniaFluorinated Tyrosine Analogs frontiersin.org
Enzymatic ExchangeHalogenated L-Tyrosine, Isotopic WaterLabeled Halogenated L-Tyrosine nih.govresearchgate.net

Biological and Biochemical Research Aspects of 3,5 Dichloro D Tyrosine

Role as a Biomarker in Research Models

3,5-Dichlorotyrosine (dCY), along with 3-chlorotyrosine (CY), has emerged as a significant biomarker for assessing exposure to chlorine gas in various animal models. nih.gov The modification of tyrosine residues by reactive chlorine species results in the formation of these stable chlorinated amino acids. nih.govoup.com Research has demonstrated that these biomarkers are chemically stable under the acidic conditions required for their analysis, making them ideal for investigating chlorine-induced tissue damage. oup.com

In a study involving Fisher 344 rats exposed to varying concentrations of chlorine gas, a dose-dependent increase in the formation of both CY and dCY was observed in the respiratory epithelium tissue. nih.govoup.com This indicates a direct correlation between the level of chlorine exposure and the quantity of these biomarkers produced. The analysis was conducted using selective ion monitoring gas chromatography, a method that allows for the simultaneous measurement of both CY and dCY in tissues like the nasal mucosa. nih.govoup.com

Furthermore, research on a swine model of chlorine gas-induced acute lung injury has validated the use of chlorinated tyrosine adducts, including 3,5-dichloro-L-tyrosine, as forensic biomarkers. biorxiv.org In this translational model, which mimics key features of human chlorine exposure, these biomarkers were detected in both plasma and lung tissue following exposure. biorxiv.org This underscores the utility of dCY as a reliable indicator of chlorine inhalation across different animal species.

The development of sensitive analytical methods, such as isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), has enabled the rapid and accurate quantification of dCY in various biological samples, including whole blood, serum, and plasma. nih.gov These methods have shown high precision and accuracy, with low limits of detection, making them suitable for clinical and research applications. nih.govresearchgate.net For instance, a study reported a limit of detection for dCY to be 0.396 ng/mL in human blood, serum, or plasma. nih.gov

A study on mice exposed to chlorine gas also highlighted the use of chlorinated tyrosines as biomarkers. researchgate.net The research focused on developing a clinical assay to measure these compounds in hair and tissue samples, further expanding the range of biological matrices that can be analyzed for chlorine exposure assessment. researchgate.net

The table below summarizes key findings from animal model studies on 3,5-Dichlorotyrosine as a biomarker for chlorine exposure.

Table 1: Detection of 3,5-Dichlorotyrosine in Animal Models of Chlorine Exposure

Animal Model Exposure Route Biological Matrix Key Findings Reference
Fisher 344 Rats Inhalation of Chlorine Gas Nasal Tissue Dose-dependent increase in dCY formation. nih.govoup.com
Swine Inhalation of Chlorine Gas Plasma, Lung Tissue Validation of dCY as a forensic biomarker. biorxiv.org

A significant challenge in utilizing 3,5-dichlorotyrosine (dCY) as a biomarker for chlorine gas exposure is distinguishing its formation due to external sources from its potential endogenous production. acs.orgresearchgate.net Elevated levels of chlorinated tyrosine residues have been observed in individuals with certain inflammatory diseases, even without known exposure to chlorine gas. acs.orgnih.gov This necessitates the development of more specific biomarkers to unambiguously identify exogenous chlorine exposure. acs.orgresearchgate.net

Endogenous formation of chlorinated tyrosines is often linked to inflammatory processes where myeloperoxidase (MPO), an enzyme present in neutrophils, catalyzes the production of hypochlorous acid (HOCl). nih.gov HOCl can then react with tyrosine residues in proteins to form 3-chlorotyrosine (CY) and, to a lesser extent, dCY. nih.gov This endogenous pathway can create background levels of these biomarkers, complicating the diagnosis of acute chlorine poisoning. researchgate.netacs.org

To address this, research has focused on identifying site-specific chlorinated peptides that could serve as more definitive indicators of exogenous exposure. acs.orgnih.gov A study involving in vitro exposure of human blood plasma to various chlorine concentrations identified 50 site-specific chlorinated peptides. nih.gov The chlorination of specific peptides, such as TYETTLEK and YLYEIAR, was detected at moderate in vitro chlorine exposure levels. nih.gov Notably, the peptide YLY*EIAR, a fragment of human serum albumin, showed a distinct dichlorination pattern that could potentially differentiate exogenous exposure from endogenous formation, as this region is typically nitrated rather than chlorinated under inflammatory conditions. nih.gov

Another approach to differentiate between sources is to analyze the ratio of dCY to CY. While both are formed upon chlorine exposure, their relative abundance might differ between endogenous and exogenous pathways. However, a study on rats exposed to chlorine gas showed similar rates of formation for both CY and dCY. nih.gov

The presence of dCY in individuals without known chlorine exposure is generally very low or undetectable. researchgate.net In a study analyzing blood samples from healthy individuals and those with chronic inflammatory diseases, dCY was detectable in only one healthy individual, while CY was present at low levels in most healthy participants. researchgate.net This suggests that the presence of dCY, especially at elevated levels, is a strong indicator of exogenous chlorine exposure.

The table below outlines the key considerations for differentiating endogenous and exogenous formation of 3,5-Dichlorotyrosine.

Table 2: Differentiating Endogenous vs. Exogenous 3,5-Dichlorotyrosine

Factor Endogenous Formation Exogenous Exposure Key Differentiator Reference
Primary Source Inflammatory processes (Myeloperoxidase activity) Inhalation or contact with chlorine gas The context of exposure and clinical presentation. acs.orgnih.gov
dCY Levels Typically very low or undetectable. Significantly elevated post-exposure. The concentration of dCY in biological samples. researchgate.net

| Site-Specific Peptides | May have different chlorination patterns. | Can lead to unique, identifiable chlorinated peptides. | Identification of specific chlorinated peptide fragments. | nih.gov |

The analysis of 3,5-dichlorotyrosine (dCY) levels in various biological matrices is crucial for understanding the distribution and persistence of this biomarker following chlorine exposure. researchgate.net Research has been conducted on a range of samples, including blood (whole blood, serum, and plasma), tissues, and even hair. researchgate.netacs.org

In a study involving in vitro exposure of human blood to chlorine gas, significant levels of dCY were produced. researchgate.net Blood exposed to 2.02 ppm chlorine gas for 15 minutes resulted in 223 ng/mL of dCY. researchgate.net This demonstrates that blood is a viable and accessible matrix for detecting acute chlorine exposure. Analytical methods like HPLC-MS/MS have been validated for the simultaneous measurement of 3-chlorotyrosine (CY) and dCY in whole blood, serum, and plasma, with a rapid processing time. nih.gov

Research on animal models has provided insights into the distribution of dCY in different tissues. In Fisher 344 rats exposed to chlorine gas, dCY was preferentially formed in the respiratory and transitional epithelium of the nasal cavity compared to the olfactory epithelium. nih.govoup.com This localized formation reflects the primary site of contact with the inhaled gas.

A translational swine model of chlorine inhalation injury further confirmed the presence of dCY in both plasma and lung tissue after exposure. biorxiv.org This highlights the systemic distribution of this biomarker following significant inhalation.

More recently, human hair has been investigated as a long-term repository for biomarkers of chemical exposure. acs.org A study demonstrated that dCY could be unambiguously identified in human hair exposed to chlorine, hypochlorite, and sulfuryl chloride. acs.org Importantly, the levels of dCY in hair remained stable for at least 10 months post-exposure, suggesting that hair analysis could provide a retrospective timeline of exposure. acs.org

The table below presents a summary of 3,5-Dichlorotyrosine analysis in different biological matrices.

Table 3: Analysis of 3,5-Dichlorotyrosine in Various Biological Matrices

Biological Matrix Research Subject/Model Key Findings Reference
Blood (Whole, Serum, Plasma) Human (in vitro), Swine Readily detectable after exposure; validated analytical methods available. biorxiv.orgnih.govresearchgate.net
Nasal Tissue Fisher 344 Rats Preferential formation in respiratory and transitional epithelium. nih.govoup.com
Lung Tissue Swine Detected after chlorine inhalation, indicating systemic distribution. biorxiv.org

| Hair | Human (in vitro) | Stable, long-term biomarker for retrospective analysis. | acs.org |

Interaction with Biomolecules and Enzymatic Systems

The interaction of 3,5-dichloro-D-tyrosine with specific enzymes is an area of biochemical research that provides insight into its potential biological roles and the enzymatic pathways it might influence.

Eosinophil Peroxidase (EPO): Eosinophil peroxidase is a heme peroxidase secreted by activated eosinophils and is implicated in the oxidative damage of tissues during inflammatory conditions like asthma. nih.gov EPO utilizes bromide ions (Br⁻) to generate potent brominating agents. nih.gov Studies have shown that EPO can catalyze the bromination of tyrosine residues to form 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine, which are considered markers for eosinophil-dependent tissue injury. nih.govnih.gov While EPO's primary halogenation activity in the presence of physiological halide concentrations involves bromide, the potential for it to interact with or be influenced by chlorinated tyrosine derivatives like this compound is a relevant area of investigation, especially in environments with high chloride and chlorine presence. Research indicates that eosinophils readily form brominated tyrosines but little chlorinated tyrosines, whereas neutrophils, which contain myeloperoxidase, primarily form 3-chlorotyrosine. nih.gov This suggests a substrate preference among these peroxidases.

D-amino acid oxidase (DAAO): D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govfrontiersin.org It exhibits broad substrate specificity for neutral and basic D-amino acids. nih.gov The enzyme plays a role in the metabolism of D-amino acids in various organisms, including mammals. nih.govfrontiersin.org While the primary physiological substrates for mouse DAAO are D-alanine and D-serine, the enzyme's broad specificity suggests it could potentially act on other D-amino acids, including modified ones. nih.gov The binding pocket of DAAO accommodates the D-amino acid substrate, and its structure has been compared to L-amino acid oxidases, which act on the opposite stereoisomer. mdpi.com Research on the interaction of this compound with DAAO would be necessary to determine if it can act as a substrate or an inhibitor, which could have implications for the metabolism of this compound if it is formed in vivo.

Post-translational modification (PTM) refers to the covalent alteration of proteins after their synthesis, which can significantly impact their function, structure, and interactions. wikipedia.orgnews-medical.net The chlorination of tyrosine residues to form 3-chlorotyrosine and 3,5-dichlorotyrosine is a form of PTM that occurs under conditions of oxidative stress, particularly in the presence of hypochlorous acid (HOCl). nih.gov

HOCl can be generated by the enzyme myeloperoxidase (MPO) in neutrophils during inflammation. nih.gov This reactive chlorine species can react with the aromatic ring of tyrosine side chains in proteins, leading to the formation of chlorinated tyrosine residues. nih.gov This modification can occur on various proteins and has been associated with several pathological conditions.

The formation of 3,5-dichlorotyrosine as a PTM has been observed in studies investigating the effects of HOCl on proteins. researchgate.net It is considered a marker of hypochlorous acid-dependent protein modification. researchgate.net The incorporation of these chlorinated residues can potentially alter the protein's conformation and function, contributing to the pathology of inflammatory diseases.

In the context of exposure to chlorine gas, the formation of chlorinated tyrosine residues is a direct consequence of the chemical's reactivity with biological molecules. acs.org The identification of specific proteins and the exact sites of chlorination is an active area of research aimed at developing more specific biomarkers for chlorine exposure. nih.gov For example, studies have identified specific chlorinated peptides in human serum albumin after in vitro chlorine exposure. nih.gov

The table below lists the compounds mentioned in this article.

Table 4: Mentioned Compounds

Compound Name
This compound
3-Chlorotyrosine
3,5-Dichloro-L-tyrosine
3-Bromotyrosine
3,5-Dibromotyrosine
D-alanine
D-serine
Hypochlorous acid
Tyrosine
TYETTLEK (chlorinated peptide)

Involvement in Metabolic Pathways and Molecular Recognition

Halogenated tyrosines are found in various biological systems and can be formed through enzymatic reactions or as a result of oxidative stress. For instance, the enzyme myeloperoxidase, present in neutrophils, can produce hypochlorous acid, which in turn can react with tyrosine residues in proteins to form 3-chlorotyrosine and 3,5-dichlorotyrosine. These chlorinated tyrosines are often considered biomarkers of inflammation and oxidative damage.

The metabolism of halogenated tyrosines is an area of active research. Enzymes like diiodotyrosine transaminase are known to process halogenated tyrosines, including 3,5-dichloro-L-tyrosine, converting them into their corresponding phenylpyruvates. This indicates that cells possess mechanisms to metabolize such compounds. The broader metabolic fate of this compound, however, is less clear from the provided information. The metabolism of aromatic amino acids, in general, is complex, leading to a wide array of secondary metabolites with diverse biological functions.

The presence of halogen atoms can significantly influence the metabolic pathways a molecule enters. Halogenation can alter a molecule's reactivity and its recognition by enzymes and transport proteins, thereby directing it towards different metabolic fates compared to its non-halogenated counterpart.

The interaction of halogenated tyrosine derivatives with biological transporters is a critical aspect of their biological activity and distribution. Organic anion transporters (OATs) are a family of proteins responsible for the transport of a wide range of endogenous and exogenous compounds, including drugs and toxins.

Research has shown that halogenated tyrosine and phenylalanine derivatives can interact with OAT1 (SLC22A6), a key transporter in the kidneys responsible for the elimination of organic anions. The structural features of these halogenated amino acids, such as the presence and position of the halogen and hydroxyl groups, are crucial for their interaction with OAT1. For example, studies on fluorinated and iodinated tyrosine derivatives have revealed specific structural requirements for OAT1 transport. The replacement of a smaller halogen like fluorine with a bulkier one like iodine can significantly increase the interaction with the transporter.

Table 2: Factors Influencing Interaction of Halogenated Tyrosines with Organic Anion Transporters

Structural FeatureInfluence on OAT InteractionExample from Research
Halogen Atom The type and position of the halogen are critical.Replacement of ortho-fluorine with a bulkier iodine atom greatly increased interaction with OAT1.
Hydroxyl Group The position of the hydroxyl group relative to the halogen is important.Fluorine at any position was accepted by OAT1 when a hydroxyl group was at the ortho-position.
α-Methyl Group Contributes to the interaction, though to a lesser degree than the halogen and hydroxyl groups.The α-methyl group is essential for specificity to other transporters like LAT1.

The self-assembly of biomolecules, particularly peptides and proteins, into ordered structures is a fundamental process in biology and materials science. The halogenation of amino acids within these peptides can significantly influence their self-assembly behavior.

Research on amyloid-β peptides, which are associated with Alzheimer's disease, has demonstrated that the halogenation of tyrosine residues can promote their self-assembly. Specifically, the introduction of chlorine or bromine atoms at the tyrosine 10 phenol (B47542) ring of a short amyloid-β sequence was shown to trigger the formation of more structured aggregates. This is attributed to the ability of halogen atoms to participate in halogen bonds, which are non-covalent interactions that can stabilize the resulting supramolecular structures.

Crystal structures of halogen-modified peptide sequences have revealed that

Advanced Analytical Methodologies for 3,5 Dichloro D Tyrosine Research and Detection

Chromatographic and Spectrometric Techniques for Quantification in Research Samples

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the quantification of 3,5-Cl₂-Tyr in complex biological matrices such as blood, plasma, and tissues. nih.govnih.govnih.gov These methods offer high sensitivity and specificity, allowing for the reliable measurement of chlorinated tyrosines even at low concentrations. nih.govbohrium.com

The development of a robust LC-MS/MS method involves several key steps. Sample preparation is critical and often begins with the enzymatic digestion of proteins, for instance using pronase, to release the amino acid residues. nih.govnih.gov This is typically followed by solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix. nih.govnih.gov Chromatographic separation is then performed, commonly using a reversed-phase HPLC column, to separate 3,5-Cl₂-Tyr from other components, including its less chlorinated counterpart, 3-chlorotyrosine (3-Cl-Tyr). nih.govnih.gov

Method validation is performed to ensure reliability, with parameters such as linearity, accuracy, precision, and limits of detection (LOD) being rigorously assessed. For instance, one validated method demonstrated a linear calibration range for 3,5-Cl₂-Tyr from 2.50 to 1000 ng/mL with a coefficient of determination (R²) ≥ 0.998. nih.govnih.gov The accuracy of this method was reported to be ≥ 93%, with an LOD of 0.396 ng/mL. nih.govnih.gov Precision is evaluated through inter- and intra-day assays, with coefficients of variation typically below 10-15%. nih.govnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS/MS) provides an additional layer of confidence in identification and quantification. This technique is particularly valuable for distinguishing chlorinated peptides from other modifications and for identifying site-specific chlorination patterns in proteins. acs.orgnih.govnih.gov

ParameterValidation ResultSource
Analyte 3,5-Dichlorotyrosine (Cl₂-Tyr) nih.govnih.gov
Technique Isotope Dilution HPLC-MS/MS nih.govnih.gov
Calibration Range 2.50–1000 ng/mL nih.govnih.gov
Linearity (R²) ≥ 0.998 nih.govnih.gov
Accuracy ≥ 93% nih.govnih.gov
Limit of Detection (LOD) 0.396 ng/mL nih.govnih.gov
Inter-day Precision (CV) ≤ 10% nih.govnih.gov
Intra-day Precision (CV) ≤ 7.0% nih.govnih.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Tyrosine Chlorination Research

Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique applied in tyrosine chlorination research. bohrium.comresearchgate.net Although often requiring derivatization of the analyte to increase its volatility, GC-MS provides excellent sensitivity and specificity for quantifying chlorinated amino acids. bohrium.comresearchgate.net

In practice, a GC-MS method for analyzing chlorinated tyrosines involves sample purification, often through protein precipitation and solid-phase extraction, followed by derivatization. researchgate.net For example, a silylation agent can be used to make the amino acids suitable for gas chromatography. researchgate.net The derivatized sample is then subjected to GC-MS analysis. This technique has been successfully used to detect 3-chlorotyrosine in autopsy samples at concentrations as low as 59.7 ng/mL. researchgate.net

GC-MS has been instrumental in studies linking elevated levels of chlorinated tyrosines to specific conditions. For example, it was used to demonstrate that infants with respiratory distress had significantly higher levels of 3-Cl-Tyr in tracheal aspirate proteins compared to healthy controls. acs.orgnih.gov The high sensitivity of GC-MS, capable of detecting attomole levels of 3-chlorotyrosine, makes it a valuable tool for exploring the role of enzymes like myeloperoxidase in catalyzing protein oxidation and tissue injury in vivo. bohrium.com

Advances in Site-Specific Protein Chlorination Analysis using Mass Spectrometry

Identifying the exact location of chlorination on a protein is crucial for understanding the functional consequences of this modification. Mass spectrometry-based proteomics has emerged as the primary tool for this "site-specific" analysis. nih.gov An optimized protocol using mass spectrometry can identify and quantify chlorinated peptides with high sensitivity and accuracy. nih.gov

A key challenge in analyzing chlorinated proteins is that standard sample preparation methods, which involve the reduction and alkylation of disulfide bonds, can lead to the loss of chlorinated residues. nih.gov To overcome this, modified sample preparation strategies that avoid these steps have been developed, allowing for high coverage and reproducible data, even for complex proteins. nih.gov

Using these optimized methods, researchers have been able to identify numerous chlorination sites on proteins like laminin (B1169045) and fibronectin. nih.gov For example, one study identified 15 chlorination sites in fibronectin. nih.gov Furthermore, high-resolution mass spectrometry can be used to analyze chlorinated peptides produced by enzymatic digestion (e.g., with trypsin), which can serve as more specific biomarkers of chlorine exposure than free chlorinated tyrosines. acs.orgnih.gov For instance, the dichlorinated peptide YLYEIAR from human serum albumin has been identified as a potential specific biomarker, as this region is typically nitrated rather than chlorinated under normal physiological conditions. acs.orgnih.gov This level of detail allows for the calculation of the relative site occupancy (RSO), which is the percentage of a peptide that is modified at a specific site, providing quantitative insights into the dynamics of protein chlorination. nih.gov

Research FindingProtein(s) StudiedAnalytical TechniqueSignificanceSource
Identification of Chlorination Sites Laminin and FibronectinOptimized Mass Spectrometry (MS)Identified 33 and 15 chlorination sites, respectively. nih.gov
Dichlorinated Peptide Biomarker Human Serum AlbuminHigh-Resolution MSIdentified YLYEIAR as a potential specific biomarker for exogenous chlorine exposure. acs.orgnih.gov
Quantification of Site Occupancy Single ProteinsLabel-free Quantification (MS)Allowed for the calculation of relative site occupancy (RSO) down to ~0.15%. nih.gov

Utilization of Isotope Dilution Techniques for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantifying molecules like 3,5-Cl₂-Tyr. nih.govnih.govbohrium.com This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine) to the sample as an internal standard. researchgate.net

The key advantage of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample preparation, extraction, and ionization in the mass spectrometer. nih.govnih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard, an extremely accurate quantification can be achieved, effectively correcting for matrix effects and variations in sample processing. nih.govnih.gov

IDMS has been successfully integrated into both LC-MS/MS and GC-MS methods for chlorinated tyrosine analysis. nih.govnih.govbohrium.com For example, a stable isotope dilution HPLC-MS/MS method was developed for the simultaneous measurement of 3-Cl-Tyr and 3,5-Cl₂-Tyr in whole blood, serum, and plasma. nih.govnih.gov This method demonstrated high accuracy (≥93%) and precision (CV ≤10%) and was sensitive enough to measure baseline levels of these compounds in healthy individuals and those with inflammatory diseases. nih.govnih.gov The use of isotopically labeled internal standards is a critical component in developing rugged, high-throughput clinical assays for biomarkers of chlorine exposure. nih.govresearchgate.net

Future Research Directions and Emerging Perspectives

Deeper Elucidation of Cryptic Halogenation Mechanisms in Biosynthesis

The precise biosynthetic pathway leading to 3,5-Dichloro-D-tyrosine is not fully understood and represents a significant area for future investigation. A particularly relevant area of inquiry is the role of "cryptic halogenation," a strategy nature employs where halogen atoms are transiently added to an intermediate to facilitate subsequent chemical reactions. nih.govresearchgate.netrsc.org In these enzymatic processes, the halogen atom acts as an activating group for transformations such as cyclopropanation, C-C rearrangements, or alkylation before being removed from the final natural product. nih.govresearchgate.net

Enzymes responsible for these reactions are found across several superfamilies, including flavin-dependent halogenases and α-KG-dependent non-heme iron halogenases. nih.gov While the halogenation of L-tyrosine residues is a known step in the biosynthesis of complex antibiotics like vancomycin, the specific enzymes and mechanisms that perform a double chlorination on a D-amino acid precursor remain to be identified. nih.govnih.gov

Future research must aim to:

Identify the specific halogenase enzymes responsible for the dichlorination of D-tyrosine.

Determine whether the chlorination occurs on a free D-tyrosine molecule or on a tyrosine residue already incorporated into a larger structure, such as a peptide attached to a carrier protein.

Characterize the structure and catalytic mechanism of these novel halogenases to understand how they achieve regioselectivity for the 3 and 5 positions of the phenyl ring.

Metabolic Engineering and Synthetic Biology Approaches for Halogenated Amino Acid Production

The demand for specialty amino acids, including halogenated variants, for research and pharmaceutical applications is growing. nih.gov Metabolic engineering and synthetic biology offer powerful tools to produce these compounds sustainably and efficiently in microbial hosts. nih.gov Recent discoveries of new enzyme families, such as radical halogenases that can act on free amino acids, have significantly expanded the potential for creating engineered biosynthetic pathways. nih.govprinceton.edu

The development of production platforms for this compound could involve several key strategies:

Enzyme Mining and Characterization: Identifying novel halogenases from genomic databases with activity towards D-tyrosine. The FeII/α-ketoglutarate-dependent halogenase family, for instance, has been shown to halogenate free amino acids and could be a promising starting point. nih.govresearchgate.net

Pathway Reconstruction: Assembling the necessary biosynthetic genes—including those for precursor supply (D-tyrosine) and the specific halogenases—into a suitable production host like Escherichia coli or Corynebacterium glutamicum.

Optimization of Production: Utilizing modern metabolic engineering tools, such as CRISPR-based genome editing and biosensors, to optimize metabolic flux towards the target compound and enhance final titers. nih.gov

By harnessing these approaches, researchers can create microbial cell factories capable of producing this compound and other novel halogenated amino acids, providing a reliable supply for further study and application. researchgate.net

Development of Novel Analytical Tools for Comprehensive Dichlorotyrosine Profiling in Complex Research Matrices

A significant challenge in studying this compound is its accurate detection and quantification within complex biological samples like tissues, cells, and biofluids. semanticscholar.orgfujifilm.com Amino acids often require chemical derivatization to be detected with high sensitivity by common analytical techniques such as High-Performance Liquid Chromatography (HPLC). shimadzu.com

Future analytical development should focus on creating robust and high-throughput methods tailored for dichlorotyrosine. Key areas for innovation include:

Optimized LC-MS/MS Methods: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for selective and sensitive analysis. fujifilm.com Developing methods specifically for this compound would involve optimizing chromatographic separation from other isomers and metabolites and establishing sensitive mass transitions for unambiguous identification.

Novel Derivatization Reagents: Designing new derivatization agents that react efficiently with dichlorotyrosine to enhance its chromatographic retention, ionization efficiency for mass spectrometry, or fluorescence for optical detection.

Chiral Separation Techniques: Since the D-enantiomer is of specific interest, analytical methods must be capable of separating it from the L-enantiomer (3,5-Dichloro-L-tyrosine). This can be achieved using chiral chromatography columns or chiral derivatization agents. fujifilm.com

These advanced analytical tools are essential for accurately profiling the compound's distribution, metabolism, and pharmacokinetics in biological systems. nih.gov

Exploration of Undiscovered Biological Roles and Molecular Targets for Halogenated D-Tyrosine Compounds

The biological functions of this compound are largely unknown. Halogenation of standard amino acids like tyrosine is recognized as a post-translational modification that can occur under conditions of oxidative stress and is associated with aging and disease. nih.gov Such modifications can alter a protein's structure and function. nih.gov The presence of a D-amino acid adds another layer of complexity, as these are less common in eukaryotes but can have significant biological roles.

A related compound, 3,5-dibromo-D-tyrosine, has demonstrated protective effects in experimental models of stroke and seizures, suggesting that halogenated D-tyrosines may have significant neuromodulatory or therapeutic potential. nih.gov

Future research should vigorously pursue the biological roles of this compound by:

Identifying Molecular Targets: Using proteomics and chemical biology approaches to identify proteins or other biomolecules that interact with or are modified by this compound.

Screening for Therapeutic Activity: Evaluating the compound in various disease models, particularly in neurological and inflammatory conditions, to uncover potential therapeutic applications.

Advanced Structural and Computational Studies on Halogen Bonding and Hydrogen Bonding in Dichlorotyrosine Assemblies

The two chlorine atoms on the phenyl ring of this compound introduce the possibility of forming specific noncovalent interactions known as halogen bonds. A halogen bond occurs when a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This interaction is highly directional and its strength is tunable, making it a critical force in molecular recognition, self-assembly, and drug design. medtigo.combohrium.comrsc.org

In addition to halogen bonds, the molecule's amino, carboxyl, and hydroxyl groups are capable of forming a network of hydrogen bonds. nih.gov The interplay between these two types of interactions dictates how this compound molecules interact with each other and with biological targets.

Advanced structural and computational studies are needed to:

Characterize Halogen Bonding: Use high-resolution X-ray crystallography to determine the solid-state structure of this compound and its complexes, providing direct evidence of halogen bonding.

Perform Computational Modeling: Employ quantum chemistry methods like Density Functional Theory (DFT) to calculate the strength and geometry of both halogen and hydrogen bonds. beilstein-journals.orgresearchgate.netnih.gov This can predict how the molecule will interact with protein binding pockets or self-assemble into larger structures.

Analyze Supramolecular Assemblies: Investigate how the combination of hydrogen and halogen bonding directs the formation of unique supramolecular architectures, which could be relevant for materials science applications or understanding its behavior in biological membranes. nih.gov

A deep understanding of these fundamental interactions is crucial for rational drug design and for predicting the compound's behavior in different chemical and biological environments.

Q & A

Q. What ethical and safety considerations are critical when designing in vivo studies with halogenated tyrosine analogs?

  • Methodology : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents). Implement institutional biosafety protocols for handling halogenated compounds, including waste disposal and exposure monitoring .

Data Contradiction and Validation

Q. How to reconcile discrepancies between experimental and computational data on this compound’s electronic properties?

  • Methodology : Cross-validate DFT results (e.g., B3LYP vs. M06-2X functionals) with experimental UV-Vis spectra and cyclic voltammetry. Adjust basis sets or solvent models to improve agreement .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in multi-laboratory studies?

  • Methodology : Apply meta-analysis or mixed-effects models to account for inter-lab variability. Use Bland-Altman plots to assess systematic biases in analytical measurements (e.g., HPLC vs. GC retention times) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.